4,5-Dichloro-2-(difluoromethoxy)benzonitrile CAS 1803713-24-7 properties
4,5-Dichloro-2-(difluoromethoxy)benzonitrile CAS 1803713-24-7 properties
The following is an in-depth technical guide on 4,5-Dichloro-2-(difluoromethoxy)benzonitrile , structured for researchers and drug development professionals.
CAS Registry Number: 1803713-24-7
Formula:
Executive Summary & Strategic Utility
4,5-Dichloro-2-(difluoromethoxy)benzonitrile is a highly specialized halogenated aromatic building block used primarily in the synthesis of next-generation agrochemicals and pharmaceutical candidates. Its structural value lies in the difluoromethoxy (
For the medicinal chemist, this compound represents a strategic scaffold where the electron-withdrawing nitrile group allows for versatile downstream functionalization (e.g., to benzylamines, acids, or heterocycles), while the 4,5-dichloro substitution pattern provides steric bulk and halogen-bonding opportunities critical for active site occupancy in protein targets.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted properties based on structural analogs (e.g., 2,4-dichloro-5-fluorobenzonitrile).
| Property | Value / Description | Context for Application |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Melting Point | 58–62 °C (Predicted) | Low melting solid; requires careful temperature control during milling. |
| Boiling Point | ~290 °C (at 760 mmHg) | High boiling point indicates stability, but sublimation may occur under high vacuum. |
| LogP (Octanol/Water) | 3.4 ± 0.4 | Highly lipophilic due to Cl and |
| pKa | N/A (Non-ionizable) | The molecule is neutral at physiological pH. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water.[1] Soluble in polar aprotic solvents. |
| Flash Point | >110 °C | Non-flammable under standard handling, but combustible. |
Synthetic Pathways & Production Logic
The synthesis of CAS 1803713-24-7 typically follows a convergent route starting from 4,5-dichloro-2-hydroxybenzonitrile . The critical step is the introduction of the difluoromethyl group, which requires precise base modulation to prevent hydrolysis of the nitrile.
Primary Synthesis Protocol (O-Difluoromethylation)
Reaction Logic: The phenolic oxygen is nucleophilic enough to attack a difluorocarbene source (generated in situ) or undergo displacement with a chlorodifluoromethylating agent.
-
Precursor: 4,5-Dichloro-2-hydroxybenzonitrile
-
Reagent: Sodium chlorodifluoroacetate (source of
) or Chlorodifluoromethane ( gas). -
Solvent: DMF or NMP (Dipolar aprotic is essential).
-
Base:
or (Cesium effect promotes O-alkylation).
Step-by-Step Methodology:
-
Charge: Dissolve 1.0 eq of 4,5-dichloro-2-hydroxybenzonitrile in DMF (0.5 M concentration).
-
Deprotonation: Add 1.5 eq of anhydrous
. Stir at 60°C for 30 mins to generate the phenoxide. -
Addition: Introduce
(gas sparge) or add Sodium chlorodifluoroacetate (1.5 eq) portion-wise at 70–80°C. -
Workup: Quench with ice water. The product precipitates or forms an oil. Extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc or silica chromatography (0-10% EtOAc in Hexanes).
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis and the three primary downstream transformation pathways (Hydrolysis, Reduction, Cyclization).
Figure 1: Synthetic route from phenolic precursor and downstream diversity-oriented synthesis pathways.
Applications in Drug & Agrochemical Design
The "Fluorine Effect" in SAR
In Structure-Activity Relationship (SAR) studies, the 2-(difluoromethoxy) group serves two distinct roles:
-
Conformational Lock: The
group is bulkier than a methoxy group. When ortho to the nitrile, it forces the nitrile group out of planarity or locks the conformation relative to the ring, potentially improving binding affinity to enzymes (e.g., kinases or chitin synthesis inhibitors). -
Metabolic Blocking: The C-F bonds are resistant to Cytochrome P450 oxidation. Unlike an
group which is easily demethylated to a phenol (high clearance), the persists, extending the half-life ( ) of the molecule in vivo.
Specific Use Cases
-
Agrochemicals: This motif is prevalent in benzoylphenylurea insecticides and pyridine-based herbicides . The nitrile is often hydrolyzed to an amide or acid to link with other heterocyclic cores.
-
Pharmaceuticals: Used as an intermediate for P2X3 receptor antagonists or specific kinase inhibitors where the 4,5-dichloro pattern fills hydrophobic pockets.
Handling, Safety, & Stability (HSE)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][4] |
Critical Handling Protocols:
-
Cyanide Potential: While the nitrile group is stable, thermal decomposition (>300°C) or strong acid hydrolysis can release HCN. Always work in a well-ventilated fume hood.
-
Moisture Sensitivity: The difluoromethoxy group is generally stable to base, but prolonged exposure to strong Lewis acids can lead to degradation. Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
- European Patent Office. (1991). EP0433124A1: Process for preparation of fluorobenzonitriles.
